![molecular formula C9H9NO B1582041 4-Phenylazetidin-2-one CAS No. 5661-55-2](/img/structure/B1582041.png)
4-Phenylazetidin-2-one
Übersicht
Beschreibung
4-Phenylazetidin-2-one is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.18 and is a solid in its physical form . The IUPAC name for this compound is 4-phenyl-2-azetidinone .
Synthesis Analysis
The synthesis of 4-Phenylazetidin-2-one and its derivatives has been reported in various studies . For instance, one study reported a practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation .
Molecular Structure Analysis
The InChI code for 4-Phenylazetidin-2-one is 1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) . This compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenylazetidin-2-one are not detailed in the search results, it’s worth noting that azetidinones are generally known to participate in various chemical reactions due to their β-lactam structure .
Physical And Chemical Properties Analysis
4-Phenylazetidin-2-one has a density of 1.2±0.1 g/cm³, a boiling point of 353.8±31.0 °C at 760 mmHg, and a flash point of 205.5±9.8 °C . It has a molar refractivity of 41.8±0.3 cm³ and a molar volume of 127.7±3.0 cm³ .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
“4-Phenylazetidin-2-one” has been utilized in the synthesis of compounds with antibacterial properties. Research indicates that derivatives of this compound can be effective against various bacterial strains, contributing to the development of new antibacterial agents .
Pharmaceutical Synthesis
This compound is also used in the practical synthesis of pharmaceuticals, particularly in the creation of semi-synthetic derivatives. For example, it has been used in the synthesis of the Taxol side chain, an important component in cancer treatment drugs .
Enantioselective Biocatalysis
In the field of biocatalysis, “4-Phenylazetidin-2-one” derivatives have been employed for enantioselective resolution of racemic compounds. This application is crucial for producing optically pure substances used in various pharmaceuticals .
Cancer Research
Derivatives of “4-Phenylazetidin-2-one” are used in cancer research, particularly in the synthesis of Paclitaxel and its semi-synthetic derivatives. These compounds are vital for understanding and developing treatments for cancer .
Hypercholesterolemia Treatment
Compounds derived from “4-Phenylazetidin-2-one” have shown potential in treating hypercholesterolemia and associated benign and malignant tumors. This opens up new avenues for treating cholesterol-related conditions .
Nonalcoholic Fatty Liver Disease
There is research indicating that “4-Phenylazetidin-2-one” derivatives could be useful in compositions and methods for treating nonalcoholic fatty liver disease-associated disorders, showcasing its versatility in medical applications .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4-Phenylazetidin-2-one are not mentioned in the search results, it’s worth noting that research into the synthesis and potential applications of azetidinones is ongoing . For instance, one study explored the synthetic utility of 3-(4′-substitutedphenylthio)-azetidin-2-ones towards Lewis acid-catalyzed C-3 functionalization reactions .
Eigenschaften
IUPAC Name |
4-phenylazetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKMQPSNTJCASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340957 | |
Record name | 4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylazetidin-2-one | |
CAS RN |
5661-55-2 | |
Record name | 4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Phenylazetidin-2-one?
A1: The molecular formula of 4-Phenylazetidin-2-one is C9H9NO, and its molecular weight is 147.17 g/mol.
Q2: How can spectroscopic techniques confirm the structure of 4-Phenylazetidin-2-one?
A2: Techniques like FTIR, 1H NMR, and mass spectrometry provide structural insights. For instance, FTIR can confirm the presence of the β-lactam ring through its characteristic carbonyl stretching frequency. [], []
Q3: What is a significant application of 4-Phenylazetidin-2-one in pharmaceutical synthesis?
A3: 4-Phenylazetidin-2-one serves as a key intermediate in the synthesis of the Taxol® side chain, a crucial component of the anticancer drug Taxol. []
Q4: Can 4-Phenylazetidin-2-one be used to synthesize medium-ring nitrogen-containing compounds?
A4: Yes, researchers have demonstrated the synthesis of 7-, 8-, and 9-membered 1,5-diazacyclic ketones from 4-Phenylazetidin-2-one derivatives through transamidative ring expansion in liquid ammonia. []
Q5: How does N-substitution on the 4-Phenylazetidin-2-one ring impact its reactivity in lipase-catalyzed ring-opening reactions?
A5: Studies have shown that the type of N-protecting group on 4-Phenylazetidin-2-one significantly influences its reactivity in lipase-catalyzed ring-opening reactions with alcohols. [], []
Q6: How is the stereochemistry of 4-Phenylazetidin-2-one relevant to its applications?
A6: The stereochemistry at the C3 and C4 positions is crucial, particularly in pharmaceutical synthesis. For example, the synthesis of Taxol requires specific stereoisomers of the side chain, which can be derived from chiral 4-Phenylazetidin-2-one derivatives. [], []
Q7: Can 4-Phenylazetidin-2-one derivatives act as catalysts in organic reactions?
A7: While not directly acting as catalysts, derivatives of 4-Phenylazetidin-2-one, particularly those incorporating metal complexes, have shown potential in asymmetric synthesis. For example, salen-copper(II) complexes derived from 4-Phenylazetidin-2-one have been used in the asymmetric synthesis of β-lactams. []
Q8: Can enzymes be used to synthesize chiral 4-Phenylazetidin-2-one derivatives?
A8: Yes, lipases like Candida antarctica lipase B have demonstrated highly enantioselective ring-opening alcoholysis of 4-arylazetidin-2-ones, providing a route to enantioenriched β-amino acid esters. []
Q9: How do substituents on the phenyl ring of 4-Phenylazetidin-2-one influence its biological activity?
A9: Research indicates that the presence and nature of substituents on the phenyl ring can significantly impact the biological activity of 4-Phenylazetidin-2-one derivatives. For instance, the introduction of a nitro group at the para position of the phenyl ring in 3-acetamido-4-phenylazetidin-2-one led to increased inhibition of Staphylococcus aureus β-lactamase. []
Q10: Can modifications to the β-lactam ring nitrogen affect the activity of 4-Phenylazetidin-2-one derivatives?
A10: Yes, N-substitution can significantly influence the reactivity and biological activity of 4-Phenylazetidin-2-one. For example, N-acylated derivatives showed better reactivity in lipase-catalyzed ring-opening reactions. []
Q11: What factors might affect the stability of 4-Phenylazetidin-2-one and its derivatives?
A11: Factors like pH, temperature, and the presence of nucleophiles can influence the stability of β-lactams. Specific studies on the stability of 4-Phenylazetidin-2-one under various conditions would be needed to provide a detailed assessment. []
Q12: Have computational methods been employed to study 4-Phenylazetidin-2-one?
A12: Yes, computational modeling has been used to understand the mechanism of lipase-catalyzed ring-opening reactions of 4-phenylazetidin-2-one. This modeling provided insights into the enantioselectivity of the reaction. []
Q13: Is there information available regarding the toxicity of 4-Phenylazetidin-2-one?
A13: The provided research papers primarily focus on synthetic and mechanistic aspects. Dedicated toxicological studies would be needed to assess the safety profile of 4-Phenylazetidin-2-one and its derivatives.
Q14: What analytical techniques are commonly used to characterize and quantify 4-Phenylazetidin-2-one?
A14: Techniques like NMR spectroscopy, FTIR, mass spectrometry, and elemental analysis are routinely employed for structural characterization. Additionally, chiral HPLC methods are crucial for separating and analyzing enantiomers, particularly in the context of asymmetric synthesis and enzymatic resolutions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.